molecular formula C10H15N3 B2822036 3-(Piperidin-1-yl)pyridin-4-amine CAS No. 144864-26-6

3-(Piperidin-1-yl)pyridin-4-amine

Cat. No. B2822036
M. Wt: 177.251
InChI Key: BKWUVVNRSKZZNU-UHFFFAOYSA-N
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Patent
US08822497B2

Procedure details

To a solution of 4-nitro-3-(piperidin-1-yl)pyridine 1-oxide (1.0 equiv.) in ethanol, at a concentration of 0.1 M, was added 10% palladium on carbon (0.1 eq.). The resultant heterogeneous solution was put under an atmosphere of hydrogen and was stirred for 15 hours. At this time LC/MS analysis indicated that the nitro was reduced to the amine, but the N-oxide was remaining. More 10% palladium on carbon (0.2 eq.) was added and the mixture was resubmitted to a balloon atmosphere of hydrogen. After stirring for 24 hours, more 10% palladium on carbon (0.2 eq.) was added and the mixture was resubmitted to a balloon atmosphere of hydrogen. After stirring for an additional 3 days the mixture was filtered through a pad of celite eluting with methanol. The volatiles were removed in vacuo yielding 3-(piperidin-1-yl)pyridin-4-amine (73%). LCMS (m/z): 178.0 (MH+); LC Rt=1.66 min.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
4-nitro-3-(piperidin-1-yl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[CH:6][C:5]=1[N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)([O-])=O.[H][H]>C(O)C.[Pd]>[N:11]1([C:5]2[CH:6]=[N:7][CH:8]=[CH:9][C:4]=2[NH2:1])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
4-nitro-3-(piperidin-1-yl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=[N+](C=C1)[O-])N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
After stirring for an additional 3 days the mixture
Duration
3 d
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCCCC1)C=1C=NC=CC1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.